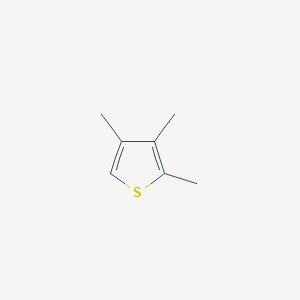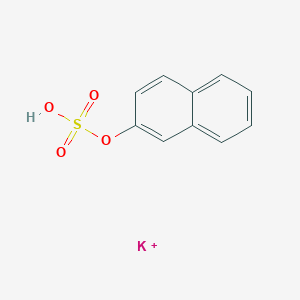
2-Naphthyl sulfate potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl sulfate potassium salt is a chemical compound with the molecular formula C10H7KO4S. It is also known as this compound. This compound is a derivative of naphthalene, where a hydrogen atom at the second position of the naphthalene ring is replaced by a sulfooxy group, and the resulting sulfonic acid is neutralized with potassium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl sulfate potassium salt typically involves the sulfonation of 2-naphthol. The reaction is carried out by treating 2-naphthol with sulfuric acid, which introduces the sulfooxy group at the second position of the naphthalene ring. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, concentration, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
2-Naphthyl sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-Naphthol
Substitution: Various substituted naphthalenes depending on the reagent used
科学研究应用
2-Naphthyl sulfate potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It has potential therapeutic applications and is studied for its biological activity.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Naphthyl sulfate potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activities and metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity.
相似化合物的比较
2-Naphthyl sulfate potassium salt can be compared with other similar compounds such as:
2-Naphthol: Lacks the sulfooxy group and has different reactivity and applications.
Naphthalene-2-sulfonic acid: Similar structure but in its acid form, not neutralized with potassium.
1-Naphthalenol, hydrogen sulfate, potassium salt: Positional isomer with the sulfooxy group at the first position.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical studies.
属性
CAS 编号 |
1733-89-7 |
|---|---|
分子式 |
C10H8KO4S |
分子量 |
263.33 g/mol |
IUPAC 名称 |
potassium;naphthalen-2-yl sulfate |
InChI |
InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
InChI 键 |
KPQVGLIXPMOHMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
21409-32-5 1733-89-7 |
Pictograms |
Irritant |
相关CAS编号 |
13146-59-3 (Parent) |
同义词 |
2-naphthol sulfate 2-naphthyl sulfate 2-naphthyl sulfate, potassium salt 2-naphthyl sulfate, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

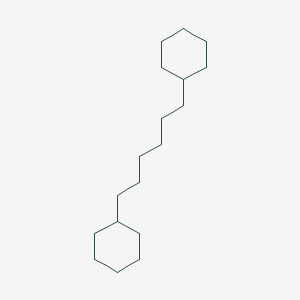

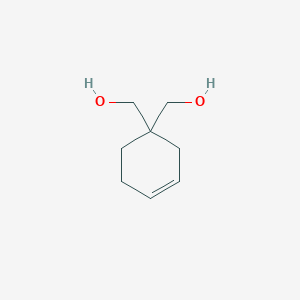

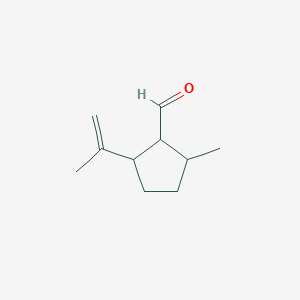

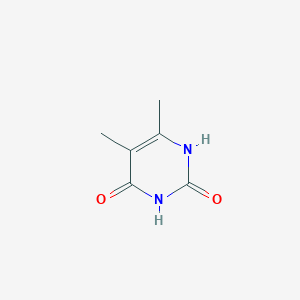
![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)

